molecular formula C19H25N3O4S B2764323 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034335-50-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2764323
CAS No.: 2034335-50-5
M. Wt: 391.49
InChI Key: CIGAIZSVNXOYNK-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-26-16-3-2-13-10-18(21-17(13)11-16)19(23)20-14-4-7-22(8-5-14)15-6-9-27(24,25)12-15/h2-3,10-11,14-15,21H,4-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGAIZSVNXOYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Indole moiety : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Tetrahydrothiophene unit : A five-membered ring containing sulfur, contributing to its chemical reactivity and biological interactions.

The molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 334.4 g/mol. The presence of functional groups such as amides and methoxy groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the tetrahydrothiophene unit.
  • Coupling with the piperidine derivative.
  • Introduction of the indole and carboxamide functionalities.

Optimizing reaction conditions—such as temperature, solvent choice, and catalyst selection—is crucial for achieving high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives with indole scaffolds possess potent cytotoxic effects against various cancer cell lines, including pancreatic cancer cells (SUIT-2, Capan-1) with IC50 values ranging from 5.11 to 10.8 µM .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways by potentially interacting with the NF-κB signaling pathway. Such interactions could lead to reduced inflammation and possibly provide therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Activity

Compounds with similar structural features have demonstrated antiviral properties, indicating that this compound might also be effective against viral infections .

Case Studies and Research Findings

A summary of relevant studies is presented below:

Study ReferenceBiological ActivityFindings
AnticancerSignificant cytotoxicity against pancreatic cancer cell lines with IC50 values between 5.11 and 10.8 µM.
Anti-inflammatoryPotential modulation of NF-κB signaling pathways, indicating therapeutic applications in inflammatory diseases.
AntiviralSimilar compounds showed effectiveness against viral pathogens, suggesting potential antiviral applications.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine-tetrahydrothiophene-dioxide core via nucleophilic substitution or cyclization.
  • Step 2: Coupling the indole-2-carboxamide moiety using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions.
  • Step 3: Methoxy group introduction via alkylation or protection/deprotection strategies.
    Optimization focuses on temperature control (40–80°C), solvent selection (e.g., DMF for polar intermediates), and pH adjustment to minimize side reactions . Purity is validated by HPLC (>95%) and NMR .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and confirms stereochemistry.
  • HPLC-MS: Verifies molecular weight (e.g., [M+H]+ peak) and purity.
  • FT-IR: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Initial screens suggest EZH2 inhibition (IC₅₀ < 1 µM) via histone methylation modulation and antiproliferative effects in cancer cell lines (e.g., Karpas-422 lymphoma). Activity is assayed using:

  • Cell viability assays (MTT/WST-1).
  • Western blotting for H3K27me3 reduction .

Advanced Research Questions

Q. How can synthetic yield and purity be improved for scalable production?

  • DoE (Design of Experiments): Systematically vary temperature, solvent polarity, and catalyst loading.
  • Continuous flow chemistry: Enhances reproducibility for piperidine-thiophene coupling .
  • In-line analytics: Use PAT (Process Analytical Technology) to monitor intermediates in real-time .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation: Confirm EZH2 binding via SPR (Surface Plasmon Resonance) alongside cellular assays .
  • Meta-analysis: Compare data across studies using standardized metrics (e.g., EC₅₀ normalized to cell density) .

Q. What advanced structural analysis techniques elucidate its binding mode?

  • X-ray crystallography (CCP4 suite): Co-crystallize with EZH2/PRC2 to resolve binding pocket interactions (e.g., sulfone-oxygen hydrogen bonds) .
  • Cryo-EM: Study compound-induced conformational changes in large protein complexes .
  • Molecular dynamics simulations: Predict stability of ligand-receptor complexes over 100-ns trajectories .

Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) evaluated?

  • Solubility: Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
  • Microsomal stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding: Ultrafiltration or equilibrium dialysis .

Q. What strategies identify biological targets beyond EZH2?

  • Chemical proteomics: Use a biotinylated analog for pull-down assays followed by LC-MS/MS identification.
  • Kinase profiling: Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler).
  • CRISPR-Cas9 screens: Identify synthetic lethal targets in compound-treated cells .

Q. How to address stability issues in aqueous formulations?

  • Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions.
  • Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins for encapsulation.
  • Lyophilization: Develop a freeze-dried powder for long-term storage .

Q. What approaches guide structure-activity relationship (SAR) studies?

  • Core modifications: Replace tetrahydrothiophene-dioxide with other sulfone-containing heterocycles.
  • Side-chain diversification: Introduce halogens or electron-withdrawing groups on the indole ring.
  • 3D-QSAR: Build CoMFA/CoMSIA models to predict activity of analogs .

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